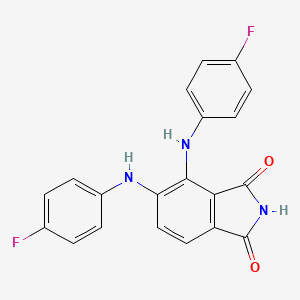
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its potent inhibitory effects on the epidermal growth factor receptor (EGFR) signal transduction pathway.
Vorbereitungsmethoden
The synthesis of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves several steps. The primary synthetic route includes the reaction of phthalic anhydride with 4-fluoroaniline under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the compound .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of EGFR inhibition and for developing new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to investigate the role of EGFR in cell proliferation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its antitumor activity in various cancer cell lines and animal models.
Industry: The compound is used in the development of targeted cancer therapies and as a reference standard in pharmaceutical research
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves the selective inhibition of the EGFR tyrosine protein kinase. By binding to the ATP-binding site of the EGFR, the compound prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is unique in its high selectivity for EGFR tyrosine protein kinase compared to other similar compounds. Some related compounds include:
4,5-Dianilino-phthalimide: This compound is less selective and has a broader range of targets.
4-(4-Hydroxyanilino)-5-anilino-phthalimide: A metabolite of 4,5-Dianilino-phthalimide, it has different biological activity and selectivity profiles.
4,5-Bis(4-chloroanilino)-1H-isoindole-1,3(2H)-dione: This compound has similar inhibitory effects but differs in its halogen substitution, affecting its potency and selectivity
Eigenschaften
CAS-Nummer |
378223-57-5 |
|---|---|
Molekularformel |
C20H13F2N3O2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
4,5-bis(4-fluoroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-16-10-9-15-17(20(27)25-19(15)26)18(16)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) |
InChI-Schlüssel |
XUDZXWKBCWLZRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


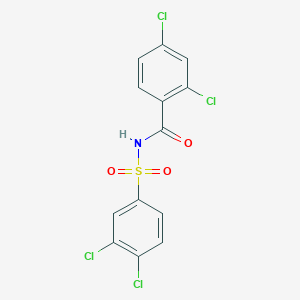
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)

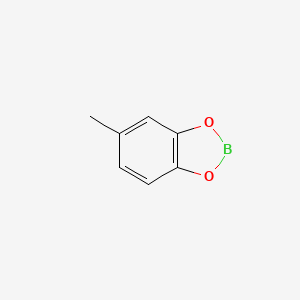
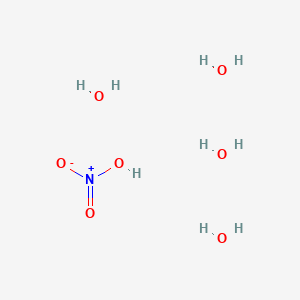
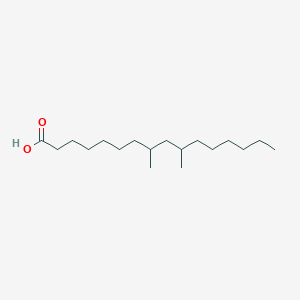
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
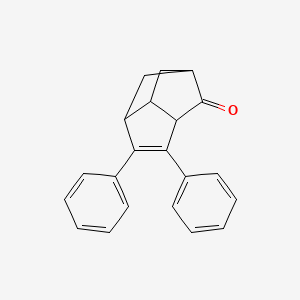
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
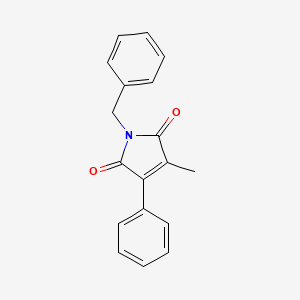
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
